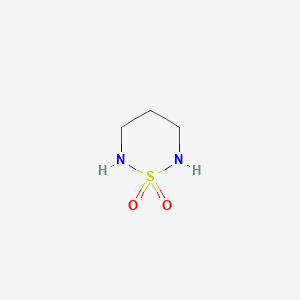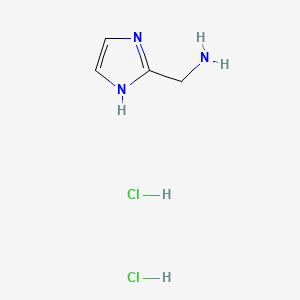
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the condensation reactions, as seen in the preparation of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, which is a precursor for high-performance energetic materials . Similarly, novel derivatives have been synthesized through coupling reactions and characterized by spectroscopic analyses . The preparation of trifluoromethyl-containing aromatic diamine monomers also involves nucleophilic substitution reactions followed by catalytic reduction .
Molecular Structure Analysis
The molecular structure of related compounds, such as dithiatriazine derivatives, has been determined using single-crystal X-ray diffraction, revealing details like cofacial arrangements and dihedral angles . The structure of novel triazole derivatives was confirmed by X-ray analysis as well . These analyses are crucial for understanding the geometry and electronic structure of such compounds, which can be extrapolated to similar trifluoromethyl compounds.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethyl compounds can be inferred from the reactions of similar compounds. For instance, the conversion of benzenethiol derivatives into benzothiazines and their sulfones involves condensation and oxidative cyclization . The reactivity of bistrifluoromethyl-s-tetrazine with various reactants to yield pyridazine derivatives also provides insights into the potential reactions of trifluoromethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be quite distinct. For example, fluorinated polyimides synthesized from a trifluoromethyl-containing aromatic diamine monomer exhibited good solubility, high tensile strength, and high thermal stability, along with low dielectric constants and moisture absorption . These properties are indicative of the influence that trifluoromethyl groups have on the overall characteristics of the compounds they are part of.
Aplicaciones Científicas De Investigación
1. Synthesis of Pyrazole Derivatives
- Application Summary: This compound is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
- Methods of Application: The exact methods of application are not specified in the source, but it involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results: Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
2. Catalyst in Organic Transformations
- Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts .
- Methods of Application: The exact methods of application are not specified in the source, but it involves the use of this compound as a catalyst in promoting organic transformations .
- Results: The results or outcomes of these transformations are not specified in the source .
3. Synthesis of Various Organic Compounds
- Application Summary: This compound is involved in the synthesis of various organic compounds such as methylene-arylbutenones, 4-aminoquinoline analogs, primary amino acid derivatives with anticonvulsant activity, and alkyl arylcarbamates .
- Methods of Application: The exact methods of application are not specified in the source, but it involves the use of this compound in various coupling reactions .
- Results: The results or outcomes of these syntheses are not specified in the source .
4. Measurement of Formaldehyde Concentration
- Application Summary: This compound is used to measure formaldehyde concentration .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes of these measurements are not specified in the source .
5. Synthesis of Methylene-Arylbutenones
- Application Summary: This compound is involved in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes of these syntheses are not specified in the source .
6. Synthesis of 4-Aminoquinoline Analogs
- Application Summary: This compound is involved in the synthesis of 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes of these syntheses are not specified in the source .
4. Measurement of Formaldehyde Concentration
- Application Summary: This compound is used to measure formaldehyde concentration .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes of these measurements are not specified in the source .
5. Synthesis of Methylene-Arylbutenones
- Application Summary: This compound is involved in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes of these syntheses are not specified in the source .
6. Synthesis of 4-Aminoquinoline Analogs
- Application Summary: This compound is involved in the synthesis of 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling .
- Methods of Application: The exact methods of application are not specified in the source .
- Results: The results or outcomes of these syntheses are not specified in the source .
Safety And Hazards
According to the Safety Data Sheets, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary . If swallowed, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOKSFIERNABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500325 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride | |
CAS RN |
502496-23-3 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)





![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)


